molecular formula C14H12N2OS2 B11218639 3-(2,3-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

3-(2,3-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B11218639
M. Wt: 288.4 g/mol
InChI Key: RTZJJVRDDXGJJX-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one (referred to as IVPC in studies) is a second-generation pharmacological chaperone (PC) designed to stabilize phenylalanine hydroxylase (PAH), a key enzyme deficient in phenylketonuria (PKU). Its structure features a thieno[3,2-d]pyrimidinone core substituted with a 2,3-dimethylphenyl group at position 3 and a thioxo moiety at position 2. The X-ray crystal structure of IVPC bound to PAH revealed critical interactions between the dimethylphenyl group and hydrophobic residues in the enzyme’s active site, enhancing binding affinity and stability . This compound has shown promise in preclinical studies for restoring PAH folding and function, making it a lead candidate for PKU therapy .

Properties

Molecular Formula

C14H12N2OS2

Molecular Weight

288.4 g/mol

IUPAC Name

3-(2,3-dimethylphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C14H12N2OS2/c1-8-4-3-5-11(9(8)2)16-13(17)12-10(6-7-19-12)15-14(16)18/h3-7H,1-2H3,(H,15,18)

InChI Key

RTZJJVRDDXGJJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)NC2=S)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one can be achieved through various methods. One common approach involves the reaction of 2-amino-3-(2,3-dimethylphenyl)thiophene with carbon disulfide and a suitable base, followed by cyclization with a formamide derivative . The reaction conditions typically involve heating the mixture under reflux for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thienopyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thienopyrimidines depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

Research indicates that thienopyrimidine derivatives, including 3-(2,3-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, exhibit a range of pharmacological activities:

Anti-inflammatory Activity

Thienopyrimidines have been studied for their anti-inflammatory properties. For example, related compounds have shown effectiveness comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) in various animal models. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which play a critical role in inflammation pathways .

Analgesic Effects

In addition to anti-inflammatory activity, these compounds have demonstrated analgesic effects in preclinical studies. The analgesic activity is attributed to their ability to modulate pain pathways and reduce nociceptive responses .

Antimicrobial Properties

Some derivatives of thienopyrimidines have exhibited antimicrobial activity against a variety of pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anticancer Potential

Research has indicated that thienopyrimidine derivatives may possess cytotoxic effects against various cancer cell lines. Studies have shown that these compounds can selectively induce apoptosis in cancer cells while sparing normal cells .

Case Studies

Several studies highlight the applications of this compound and its derivatives:

StudyFocusFindings
Anti-inflammatory & Analgesic ActivityDemonstrated significant anti-inflammatory effects in formalin-induced paw edema models; comparable to diclofenac sodium with a high safety margin.
Antimicrobial ActivityReported effective inhibition against Escherichia coli and Staphylococcus aureus with MIC values around 256 µg/mL.
Anticancer ActivityShowed selective cytotoxicity towards human cancer cell lines while sparing normal cells; promising for further development in oncology.

Mechanism of Action

The mechanism of action of 3-(2,3-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound’s thienopyrimidine core is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thieno/Pyrido-Pyrimidinone Derivatives

Compound Name/Structure Substituents Biological Activity Synthesis Yield/Notes References
IVPC : 3-(2,3-Dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one 2,3-Dimethylphenyl PAH chaperone (PKU therapy) Lead compound; X-ray structure available
7a–e (Pyrido[2,3-d]pyrimidinones) Aryl chalcone derivatives Anti-cancer Yields: 46–86%; tested on HL-7702, MCF-7, A549
IVc, IVe, IVf, IVg, IVh (Thieno[2,3-d]pyrimidinones) Pyridin-2-yl Pharmacological chaperones Yields: 51–95% (IVe highest)
Morpholine derivatives (e.g., 7a, 7c, 7d, 7e) Morpholino and aryl hydrazono groups Antitumor 50% yield (7a); spectral data confirmed
3-(2,4-Dimethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 2,4-Dimethoxyphenyl Kinase inhibitor (CK1-specific) Synthesized via NaHCO₃ and thionochloroformate
3-Amino-2-thioxo derivatives (e.g., 3-amino-5-phenyl-6-(phenylazo)-thieno[2,3-d]pyrimidinone) Phenylazo and carboxylic acid groups Anti-inflammatory (COX-2 inhibition) Lower ulcerogenicity vs. Ortofen; non-toxic
5,6-Dimethyl-3-(2-methylpropenyl)-2-thioxo-thieno[2,3-d]pyrimidinone Methylpropenyl Electrophilic heterocyclization 89% yield; NMR data reported

Key Findings

Substituent Impact on Activity: The 2,3-dimethylphenyl group in IVPC enhances PAH binding via hydrophobic interactions, whereas pyridin-2-yl substituents (e.g., IVc–IVh) show variable chaperone efficacy depending on substitution patterns . Morpholino and aryl hydrazono groups in pyrido[2,3-d]pyrimidinones (e.g., 7a–e) improve antitumor activity, likely due to enhanced cellular uptake and target engagement .

Synthetic Efficiency :

  • Cyclization reactions using potassium tert-butoxide () or reflux in DMF () achieve higher yields (51–95%) compared to multi-step syntheses (e.g., 46–86% in ).

Biological Selectivity: Anti-inflammatory derivatives () exhibit COX-2 selectivity and reduced gastrointestinal toxicity, unlike non-selective NSAIDs. Kinase inhibitors (e.g., ) demonstrate CK1-specificity, attributed to the electron-donating methoxy groups enhancing hydrogen bonding with the kinase active site.

Biological Activity

3-(2,3-Dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

  • Molecular Formula: C₁₄H₁₂N₂OS₂
  • Molecular Weight: 288.39 g/mol
  • CAS Number: 811451-04-4

Synthesis

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step reactions. Various methods have been reported in the literature, including Gewald reaction and Dimroth rearrangement. These methods allow for the introduction of different substituents on the pyrimidine ring to enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thieno[3,2-d]pyrimidine derivatives. The compound has shown promising results against various cancer cell lines, particularly in inhibiting proliferation and inducing apoptosis.

  • Cell Line Studies:
    • In vitro assays conducted on breast cancer cell lines (e.g., MDA-MB-231) demonstrated that compounds with similar structures exhibited significant cytotoxicity. For instance, one study reported an IC50 value of 27.6 μM for a related compound against MDA-MB-231 cells .
    • Another study indicated that thieno[2,3-d]pyrimidine derivatives could inhibit tumor cell activity by up to 87% at certain concentrations .
  • Mechanism of Action:
    • The proposed mechanism involves the inhibition of key signaling pathways associated with tumor growth and survival. This includes interference with EGFR kinase activity, which is critical in many cancers .

Structure-Activity Relationship (SAR)

The biological activity of thieno[3,2-d]pyrimidine derivatives can be influenced by their structural features:

  • Substituents on the phenyl ring (e.g., electron-withdrawing groups) tend to enhance cytotoxicity.
  • The presence of sulfur in the thienyl moiety is essential for maintaining biological activity.
Compound StructureIC50 (µM)Cancer TypeReference
3-(2,3-Dimethylphenyl)-...27.6MDA-MB-231
6-methyl-4-{[3-(4-chlorophenyl)...29.3Breast Cancer
Thieno[2,3-d]pyrimidine Derivative43 - 87Non-Small Cell Lung Cancer

Case Studies

Several case studies have been documented where thieno[3,2-d]pyrimidine derivatives were evaluated for their anticancer properties:

  • Study by Elmongy et al.:
    • This study synthesized a series of derivatives and assessed their inhibitory activity against breast cancer cells. The results indicated a significant selective cytotoxic effect at concentrations as low as 50 µM .
  • Research on EGFR Inhibition:
    • A comparative study evaluated the inhibitory effects of various thieno[2,3-d]pyrimidines on EGFR kinase activity. The findings suggested that these compounds could serve as potential leads for developing targeted therapies against EGFR-driven tumors .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(2,3-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, and how can reaction yields be maximized?

The compound is typically synthesized via cyclocondensation of enaminones or thioamide precursors with substituted pyrimidinones. For example, describes a protocol using sulfur (S₈) and triethylamine in DMF at room temperature, achieving 90% yield for analogous thienopyrimidinones. To maximize yields:

  • Use anhydrous solvents (e.g., dioxane or DMF) to minimize side reactions.
  • Optimize stoichiometry (e.g., 1:1.2 molar ratio of thione to hydrazonoyl halides).
  • Monitor reaction progress via TLC or HPLC to terminate at peak conversion .
    Data Table:
PrecursorReagents/ConditionsYield (%)Reference
Enaminone + 6-amino-2-thioxo-pyrimidinoneS₈, Et₃N, DMF, RT, 21 h90

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of the synthesized compound?

Critical spectral markers include:

  • ¹H NMR : Aromatic protons in the 2,3-dimethylphenyl group appear as multiplets at δ 6.8–7.5 ppm. The thioxo (C=S) group deshields adjacent protons, producing signals near δ 3.5–4.0 ppm for dihydrothieno protons .
  • IR : Strong absorption at 1250–1280 cm⁻¹ (C=S stretch) and 1650–1680 cm⁻¹ (C=O of pyrimidinone) .
    Note: Compare with published spectra of structurally similar analogs (e.g., reports IR peaks at 1255 cm⁻¹ for C=S in compound 4a) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data, such as varying IC₅₀ values across studies?

Discrepancies may arise from assay conditions or structural analogs. For example:

  • reports IC₅₀ = 10 nM against GSK-3β for a derivative with a cyclopropyl substituent, while notes reduced activity (IC₅₀ > 100 nM) for analogs lacking this group.
    Methodological Recommendations:
  • Standardize assay protocols (e.g., kinase buffer pH, ATP concentration).
  • Use isothermal titration calorimetry (ITC) to validate binding affinities.
  • Perform molecular docking (e.g., Autodock Vina) to correlate substituent effects with activity .

Q. What computational strategies are effective for predicting the compound’s binding mode to therapeutic targets like GSK-3β or tyrosinase?

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model interactions over 100 ns trajectories. For tyrosinase, prioritize residues His263 and Cu(II) ions in the active site .
  • Free Energy Perturbation (FEP) : Quantify the impact of methyl or thioxo groups on binding energy (ΔΔG). highlights the 2,3-dimethylphenyl moiety’s role in stabilizing hydrophobic pockets in phenylalanine hydroxylase .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacokinetic properties?

Key SAR insights:

  • Substituent Position : 2-Thioxo groups enhance solubility via hydrogen bonding but reduce metabolic stability. Methyl groups at the 3-position (e.g., 3-(4-methyl-2-pyridinyl)) improve membrane permeability () .
  • Heterocyclic Modifications : Replacing the dihydrothieno ring with pyrido[2,3-d]pyrimidinone () increases π-stacking interactions but may introduce toxicity .
    Data Table:
DerivativeModificationBioactivity (IC₅₀)Reference
Cyclopropyl-substitutedGSK-3β inhibition10 nM
4-Chlorophenyl analogAntitumor (HCT-116 cells)8.2 µM

Q. What experimental designs are recommended for evaluating the compound’s potential as a pharmacological chaperone in protein misfolding diseases?

  • Thermal Shift Assay : Monitor target protein (e.g., phenylalanine hydroxylase) stabilization by measuring Tm shifts (±2°C) via differential scanning fluorimetry (DSF) .
  • Cell-Based Rescue Assays : Use patient-derived fibroblasts to quantify enzyme activity restoration (e.g., tyrosine hydroxylation rates) .

Q. How should researchers address discrepancies in cytotoxicity profiles across cancer cell lines?

For compounds like those in (e.g., IC₅₀ = 8.2 µM in HCT-116 vs. 12.4 µM in MCF-7):

  • Perform transcriptomic profiling (RNA-seq) to identify resistance mechanisms (e.g., ABC transporter upregulation).
  • Validate off-target effects via kinome-wide screening (e.g., Eurofins KinaseProfiler) .

Q. What are the best practices for characterizing crystallographic data of thienopyrimidinone derivatives?

  • Single-Crystal X-ray Diffraction : Resolve bond lengths (C–S = 1.68–1.72 Å) and dihedral angles (e.g., 5.6° between thieno and pyrimidinone planes) to confirm planarity () .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···H contacts contribute 12–15% to crystal packing) .

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